molecular formula C9H16O2 B1428564 2-Oxaspiro[3.5]nonan-7-ylmethanol CAS No. 1256546-76-5

2-Oxaspiro[3.5]nonan-7-ylmethanol

Cat. No. B1428564
M. Wt: 156.22 g/mol
InChI Key: ZZXZJRYFNGVOKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxaspiro[3.5]nonan-7-ylmethanol is a chemical compound with the molecular formula C9H16O2 . It is not intended for human or veterinary use and is used only for research purposes.


Molecular Structure Analysis

The molecular structure of 2-Oxaspiro[3.5]nonan-7-ylmethanol consists of 9 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C9H16O2/c10-7-8-5-9(6-8)1-3-11-4-2-9/h8,10H,1-7H2 .

Scientific Research Applications

Synthesis Techniques

Researchers have developed methods to synthesize functionalized spirocyclic and bicyclic derivatives, which are structural sub-units present in bioactive compounds. For instance, a study highlighted the nucleophilic ring opening reaction of an oxiranylmethyl derivative leading to the formation of functionalized 2-oxaspiro and 2-oxabicyclo derivatives, emphasizing their importance in synthetic chemistry (Santos et al., 2000). Another research focused on a one-pot synthesis approach for 2-oxa-7-azaspiro derivatives using Mn(III)-based oxidation, presenting a simple procedure for creating the spirocyclic scaffold (Huynh et al., 2017).

Structural and Functional Applications

Studies have also explored the synthesis of β-lactones and the construction of spirocyclic oxetane-fused benzimidazoles, revealing diverse applications of spirocyclic structures in synthesizing bioactive molecules. For example, the synthesis of β-lactones via aldolization of ketones with phenyl ester enolates introduced a method for creating spirocyclic compounds with potential pharmaceutical relevance (Wedler & Schick, 2003). Additionally, the development of a new synthesis route for spirocyclic oxetane-fused benzimidazoles demonstrates the compound's utility in generating complex molecular architectures (Gurry et al., 2015).

Chemical Synthesis and Mechanism Insights

Research on synthetic approaches to spiroaminals and the Nicholas reaction-based synthesis of oxaspiro skeletons provides insight into the mechanisms and methodologies for creating structurally diverse and functionally rich spiro compounds. For instance, the review on synthetic approaches to spiroaminals indicates these compounds' significance due to their biological activities and novel skeletons, presenting challenges for chemical synthesis (Sinibaldi & Canet, 2008). Another study highlighted the Nicholas reaction for synthesizing oxaspiro skeletons, demonstrating the efficiency of this method in creating spiro frameworks with high yields (Mukai et al., 2002).

properties

IUPAC Name

2-oxaspiro[3.5]nonan-7-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c10-5-8-1-3-9(4-2-8)6-11-7-9/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXZJRYFNGVOKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CO)COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001303027
Record name 2-Oxaspiro[3.5]nonane-7-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001303027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxaspiro[3.5]nonan-7-ylmethanol

CAS RN

1256546-76-5
Record name 2-Oxaspiro[3.5]nonane-7-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256546-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxaspiro[3.5]nonane-7-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001303027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 25 mL round-bottomed flask was added EXAMPLE 440E (568 mg) and tetrahydrofuran (4.11 mL). 9-Borabicyclo[3.3.1]nonane (0.5 M in tetrahydrofuran, 24.7 mL) was added and the reaction was allowed to stir for 2 hours at room temperature. Ethanol (11 mL) was added followed by NaOH (5M, 4.11 mL) and then hydrogen peroxide (2.1 mL) was added. The reaction was heated at 50° C. for 2 hours. Most of the ethanol and tetrahydrofuran was removed by rotary evaporation, and the crude material was diluted with water and ethyl acetate. The aqueous layer was extracted with ethyl acetate (3×) and the combined organics were dried (Na2SO4), filtered and concentrated by rotary evaporation. The residue was purified by regular phase flash column chromatography (Analogix, 0-70% hexanes/ethyl acetate).
[Compound]
Name
EXAMPLE 440E
Quantity
568 mg
Type
reactant
Reaction Step One
Quantity
4.11 mL
Type
reactant
Reaction Step One
Quantity
24.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.11 mL
Type
reactant
Reaction Step Three
Quantity
2.1 mL
Type
reactant
Reaction Step Four
Quantity
11 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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